molecular formula C19H18Ge B3050727 Methyl(triphenyl)germane CAS No. 2817-44-9

Methyl(triphenyl)germane

Cat. No.: B3050727
CAS No.: 2817-44-9
M. Wt: 319 g/mol
InChI Key: FSHZCRRFXLHKAE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(triphenyl)germane can be synthesized through several methods, one of which involves the reaction of triphenylgermanium chloride with methyl lithium. This reaction typically occurs in an anhydrous environment to prevent the hydrolysis of the reactants . Another method involves the use of Grignard reagents, where triphenylgermanium bromide reacts with methylmagnesium bromide under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale Grignard reactions due to their efficiency in forming carbon-germanium bonds. The reaction is carried out in a controlled environment to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl(triphenyl)germane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form germanium dioxide.

    Reduction: It can be reduced to form germane.

    Substitution: It undergoes nucleophilic substitution reactions where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used.

Major Products

    Oxidation: Germanium dioxide.

    Reduction: Germane.

    Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

Methyl(triphenyl)germane has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of Methyl(triphenyl)germane involves its ability to act as a nucleophile in various chemical reactions. The germanium atom in the compound can form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is crucial in its applications in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

    Triphenylgermane: Similar in structure but lacks the methyl group.

    Triphenylsilane: Similar in structure but contains silicon instead of germanium.

    Triphenylstannane: Similar in structure but contains tin instead of germanium.

Uniqueness

Methyl(triphenyl)germane is unique due to the presence of the methyl group, which enhances its reactivity compared to triphenylgermane. Its germanium atom also imparts unique properties compared to its silicon and tin analogs, making it valuable in specific applications such as catalysis and material science .

Properties

IUPAC Name

methyl(triphenyl)germane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Ge/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHZCRRFXLHKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Ge
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506389
Record name Methyl(triphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-44-9
Record name Methyl(triphenyl)germane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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